6-Methyl-5-sulfanyl-3,4-dihydropyrimidin-2(1H)-one
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Overview
Description
6-Methyl-5-sulfanyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-sulfanyl-3,4-dihydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and thiourea in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimized versions of laboratory synthesis techniques, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The methyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
6-Methyl-5-sulfanyl-3,4-dihydropyrimidin-2(1H)-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Methyl-5-sulfanyl-3,4-dihydropyrimidin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the sulfanyl group.
6-Methyl-5-phenyl-3,4-dihydropyrimidin-2(1H)-one: Contains a phenyl group instead of a sulfanyl group.
Uniqueness
6-Methyl-5-sulfanyl-3,4-dihydropyrimidin-2(1H)-one is unique due to the presence of both a methyl and a sulfanyl group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
879657-87-1 |
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Molecular Formula |
C5H8N2OS |
Molecular Weight |
144.20 g/mol |
IUPAC Name |
6-methyl-5-sulfanyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H8N2OS/c1-3-4(9)2-6-5(8)7-3/h9H,2H2,1H3,(H2,6,7,8) |
InChI Key |
JFIMFCDEXBXVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CNC(=O)N1)S |
Origin of Product |
United States |
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